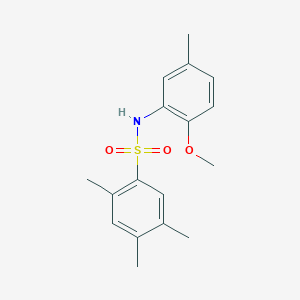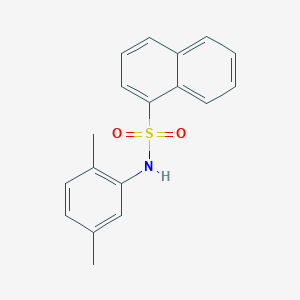![molecular formula C17H13Cl2NO5S B281259 Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MDB, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it has been proposed that Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its biological activities by inhibiting specific enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to have a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells and to have a neuroprotective effect in animal models of Alzheimer's disease. Additionally, Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to have a positive effect on the cardiovascular system, reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are some limitations to using Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the potential use of Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate as a treatment for Alzheimer's disease. More research is needed to fully understand its neuroprotective effects and to determine the optimal dosage and administration route for this application. Another area of interest is the potential use of Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in the treatment of cancer. More research is needed to determine its effectiveness against different types of cancer and to develop new formulations that can improve its bioavailability and reduce potential side effects. Finally, more research is needed to fully understand the mechanism of action of Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and to identify new targets for its use in the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is then treated with methyl iodide to obtain Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H13Cl2NO5S |
|---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
methyl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13Cl2NO5S/c1-9-16(17(21)24-2)12-8-11(4-6-14(12)25-9)20-26(22,23)15-7-10(18)3-5-13(15)19/h3-8,20H,1-2H3 |
InChI-Schlüssel |
LCFAVXVTBLZUAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)



![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)


![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)

![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)